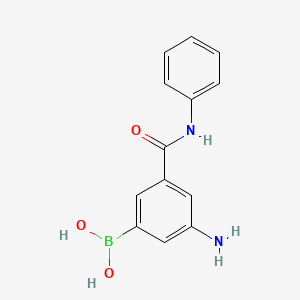

3-Amino-5-(phenylcarbamoyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 3-amino-5-(phénylcarbamoyl)phénylboronique est un dérivé d'acide boronique de formule moléculaire C13H13BN2O3. Les acides boroniques sont connus pour leur polyvalence en synthèse organique, en particulier dans la formation de liaisons carbone-carbone par des réactions telles que le couplage de Suzuki-Miyaura .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 3-amino-5-(phénylcarbamoyl)phénylboronique implique généralement la réaction de l'acide 3-amino-5-bromophénylboronique avec de l'isocyanate de phényle dans des conditions contrôlées. La réaction est effectuée dans un solvant organique tel que le dichlorométhane à température ambiante. Le produit est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie sur colonne .

Méthodes de production industrielle

Cela comprendrait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de méthodes de purification efficaces pour garantir que le composé répond aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 3-amino-5-(phénylcarbamoyl)phénylboronique peut subir différents types de réactions chimiques, notamment :

Oxydation : Le groupe acide boronique peut être oxydé pour former l'ester boronique ou le borate correspondant.

Réduction : Le composé peut être réduit pour former l'amine ou l'alcool correspondant.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le périodate de sodium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe acide boronique peut produire des esters boroniques, tandis que la réduction du groupe amino peut produire des amines primaires .

Applications De Recherche Scientifique

L'acide 3-amino-5-(phénylcarbamoyl)phénylboronique a plusieurs applications en recherche scientifique, notamment :

5. Mécanisme d'action

Le mécanisme d'action de l'acide 3-amino-5-(phénylcarbamoyl)phénylboronique implique sa capacité à former des liaisons covalentes réversibles avec les diols et autres nucléophiles. Cette propriété le rend utile dans diverses applications, telles que l'administration de médicaments et la reconnaissance moléculaire. Le groupe acide boronique peut interagir avec les groupes hydroxyle des biomolécules, formant des complexes stables qui peuvent être utilisés pour une administration ou une détection ciblée .

Mécanisme D'action

The mechanism of action of 3-Amino-5-(phenylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as drug delivery and molecular recognition. The boronic acid group can interact with hydroxyl groups on biomolecules, forming stable complexes that can be used for targeted delivery or sensing .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 3-aminophénylboronique : Structure similaire mais sans le groupe phénylcarbamoyl, ce qui le rend moins polyvalent dans certaines applications.

Acide phénylboronique :

Acide 3-fluoro-5-(diéthylcarbamoyl)phénylboronique : Contient un atome de fluor et un groupe diéthylcarbamoyl, ce qui peut modifier sa réactivité et ses propriétés par rapport à l'acide 3-amino-5-(phénylcarbamoyl)phénylboronique.

Unicité

L'acide 3-amino-5-(phénylcarbamoyl)phénylboronique est unique en raison de la présence de groupes amino et phénylcarbamoyl, ce qui améliore sa réactivité et sa polyvalence dans diverses réactions chimiques et applications. Cela en fait un composé précieux pour la recherche et les applications industrielles .

Propriétés

Formule moléculaire |

C13H13BN2O3 |

|---|---|

Poids moléculaire |

256.07 g/mol |

Nom IUPAC |

[3-amino-5-(phenylcarbamoyl)phenyl]boronic acid |

InChI |

InChI=1S/C13H13BN2O3/c15-11-7-9(6-10(8-11)14(18)19)13(17)16-12-4-2-1-3-5-12/h1-8,18-19H,15H2,(H,16,17) |

Clé InChI |

JCQUZYJCRVOKOP-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC=C2)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

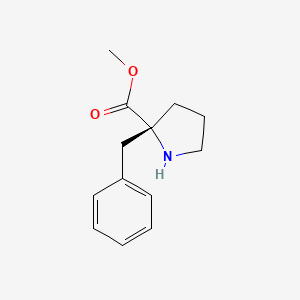

carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}-3-methylbutyl]carbamoyl}-3-methylbutyl]carbamoyl}-2-(1H-imidazol-5-yl)ethyl]carbamoyl}-2-phenylethyl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B11761241.png)

![4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B11761272.png)

![2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)